molecular formula C15H10O5 B1583535 2-(4-Carboxybenzoyl)benzoic acid CAS No. 85-58-5

2-(4-Carboxybenzoyl)benzoic acid

Cat. No. B1583535
CAS RN: 85-58-5
M. Wt: 270.24 g/mol
InChI Key: RWHRIIMYBNGFEV-UHFFFAOYSA-N
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Description

2-(4-Carboxybenzoyl)benzoic acid (2-CBB) is a naturally occurring organic compound that has a wide range of applications in scientific research. It is used in a variety of laboratory experiments and has a variety of biochemical and physiological effects.

Scientific Research Applications

Use in Food and Environmental Studies

Benzoic acid and its derivatives, including 2-(4-Carboxybenzoyl)benzoic acid, are significant in food and environmental studies. These compounds, found in both plant and animal tissues, are widely used as preservatives in food, cosmetics, and pharmaceuticals. Their pervasive use leads to their widespread distribution in the environment, necessitating studies on their presence, metabolism, toxicology, and analytical detection methods (del Olmo, Calzada, & Nuñez, 2017).

Chemical Structure Analysis

The molecular structures of benzoic acid derivatives are a focus in chemical research. Studies have detailed the structural parameters and conformations of these compounds, providing insights into their physical and chemical behaviors (Aarset, Page, & Rice, 2006).

Crystallography and Material Sciences

The crystal structures of benzoic acid derivatives, such as this compound, are important in material sciences. X-ray crystallography studies reveal details about their crystalline forms and properties, which are essential for understanding and developing new materials (Obreza & Perdih, 2012).

Polymer Chemistry

In polymer chemistry, benzoic acid derivatives are used as dopants for polymers like polyaniline. This application has significant implications for developing advanced materials with specific electrical and physical properties (Amarnath & Palaniappan, 2005).

Biochemical Studies and Toxicology

Research into the toxicity and biochemical interactions of benzoic acid derivatives is crucial for understanding their impact on biological systems. This research includes studying the toxic properties and physiological effects of these compounds in various organisms (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Interaction with Other Chemicals

The interaction of benzoic acid derivatives with other chemicals, such as in ionization studies, is a significant research area. This includes understanding how these compounds behave in different environments, such as gas phase or aqueous solutions, and their reactivity (Notario, 2000).

Synthetic Chemistry

Benzoic acid derivatives play a role in synthetic chemistry, such as in the formation of benzoxazole compounds. Understanding the mechanisms and conditions for these reactions is important for developing new synthetic methods and compounds (So & Heeschen, 1997).

Plant Biology and Biotechnology

In plant biology and biotechnology, the study of enzymes that interact with benzoic acid derivatives, like glycosyltransferases, is crucial. This research can lead to advancements in metabolic engineering and biotransformation processes in plants (Lim et al., 2002).

Environmental Biodegradation

Understanding the biodegradation pathways of benzoic acid derivatives, like the conversion to catechol in bacteria, is vital for environmental studies. This research helps in understanding pollutant degradation and environmental remediation processes (Reiner, 1971).

properties

IUPAC Name

2-(4-carboxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-13(9-5-7-10(8-6-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHRIIMYBNGFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277931
Record name 2-(4-carboxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85-58-5
Record name 85-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5003
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-carboxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzophenone-2,4'-dicarboxylic Acid Monohydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does H2bpdc contribute to the structural diversity and properties of metal-organic frameworks?

A1: H2bpdc, when deprotonated to its dianionic form (bpdc2-), exhibits versatile coordination modes, acting as a bridge between metal centers. For instance, in the compound [Cd(bpdc)(H2O)]n, each bpdc2- ligand coordinates to Cd(II) ions through both its carboxylate groups, leading to the formation of a two-dimensional framework with a 4,4-connected binodal net topology []. This ability to bridge metal ions in various configurations allows H2bpdc to contribute to the formation of diverse framework structures. Additionally, the presence of aromatic rings within H2bpdc can influence the framework's properties, such as fluorescence, as observed in the aforementioned Cd(II) coordination polymer [].

Q2: Can you elaborate on the applications of H2bpdc-based metal-organic frameworks?

A2: The unique structural features and properties of H2bpdc-based metal-organic frameworks make them promising candidates for various applications. For example, the compound [Co2(BPDC)2(TMIB)·H2O·DMA]n, where TMIB is 1,3,5-tris(2-methylimidazol-1-yl)benzene, has demonstrated potential in photocatalysis, effectively degrading methylene blue under light irradiation []. This highlights the potential of H2bpdc-based materials in environmental remediation. Further research exploring the influence of different metal centers and synthetic conditions on the properties of these frameworks is crucial to unlocking their full application potential in areas like catalysis, gas storage, and sensing.

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